molecular formula C15H12FN3O B7786252 (3E)-3-[(4-fluorophenyl)hydrazinylidene]-1-methylindol-2-one

(3E)-3-[(4-fluorophenyl)hydrazinylidene]-1-methylindol-2-one

Cat. No.: B7786252
M. Wt: 269.27 g/mol
InChI Key: RBMVKNJLCFJRIS-NBVRZTHBSA-N
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Description

The compound with the identifier “(3E)-3-[(4-fluorophenyl)hydrazinylidene]-1-methylindol-2-one” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3E)-3-[(4-fluorophenyl)hydrazinylidene]-1-methylindol-2-one involves several synthetic routes, each tailored to achieve high purity and yield. Common methods include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow synthesis and automated batch reactors are employed to scale up the production while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(4-fluorophenyl)hydrazinylidene]-1-methylindol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different properties and applications.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms, while substitution reactions can produce a range of substituted derivatives.

Scientific Research Applications

(3E)-3-[(4-fluorophenyl)hydrazinylidene]-1-methylindol-2-one has a wide array of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3E)-3-[(4-fluorophenyl)hydrazinylidene]-1-methylindol-2-one exerts its effects involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved can vary depending on the biological context and the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-[(4-fluorophenyl)hydrazinylidene]-1-methylindol-2-one stands out due to its unique combination of chemical stability, reactivity, and biological activity. Its ability to form stable inclusion complexes and participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

(3E)-3-[(4-fluorophenyl)hydrazinylidene]-1-methylindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O/c1-19-13-5-3-2-4-12(13)14(15(19)20)18-17-11-8-6-10(16)7-9-11/h2-9,17H,1H3/b18-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMVKNJLCFJRIS-NBVRZTHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NNC3=CC=C(C=C3)F)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2/C(=N\NC3=CC=C(C=C3)F)/C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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